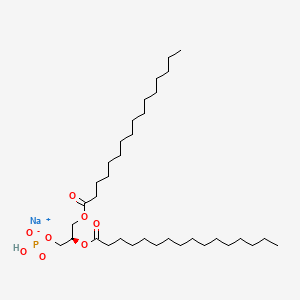
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular formula of “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is C4H2D3N3OS2 . The InChI representation is InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 . The compound has a molecular weight of 175.2 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” were not found in the available resources, 1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity .Scientific Research Applications
Microwave Assisted Synthesis and Bioactivity
2-Acetamido-5-mercapto-1,3,4-thiadiazole derivatives, when combined with various reactants like chloroacetic acid and benzoin, yield different bioactive compounds. These compounds exhibit significant antibacterial, antifungal, and antitubercular activities, highlighting their potential in the development of new therapeutic agents (Shiradkar & Kale, 2006).
Synthesis of Derivatives with Bioactivity
Derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest the compound's usefulness in the development of new antibacterial agents (Hussein, 2016).
Enhancing Plant Growth
Certain derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole show promising plant growth-regulating activity, particularly in enhancing root elongation at low concentrations. This indicates potential agricultural applications in promoting plant growth (Yang et al., 2013).
Novel Synthesis Methods
Innovative methods for synthesizing thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been developed. These methods expand the possibilities for creating diverse compounds with varied biological activities (El-Sherief et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, are effective as corrosion inhibitors. They exhibit protective effects on metals like bronze, indicating their potential use in material science and engineering (Varvara et al., 2008).
Anticancer Potential
Derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been evaluated for their anticancer activity. Some derivatives showed notable cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Mohammadi-Farani et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in the body . The compound acts as an inhibitor of this enzyme .
Mode of Action
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 interacts with carbonic anhydrase by binding to its active site, thereby inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, a critical step in the regulation of pH and fluid balance .
Biochemical Pathways
By inhibiting carbonic anhydrase, 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 affects several biochemical pathways. Most notably, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many physiological processes, including respiration and the maintenance of acid-base balance .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability. Its stability under ambient conditions and long-term storage at +4°C indicates that it may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of carbonic anhydrase by 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 leads to a decrease in the production of bicarbonate and protons. This can result in a variety of molecular and cellular effects, including changes in pH and fluid balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3. For instance, the compound is stable for at least 2 years when stored at +4°C and protected from light and moisture . Therefore, proper storage conditions are essential for maintaining its efficacy. Additionally, the compound’s solubility in DMSO suggests that its action may be influenced by the presence of this solvent in the environment.
properties
IUPAC Name |
2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Methylbenz[a]anthracene-d14](/img/no-structure.png)
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)






